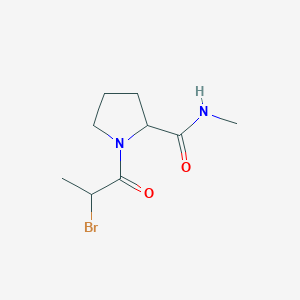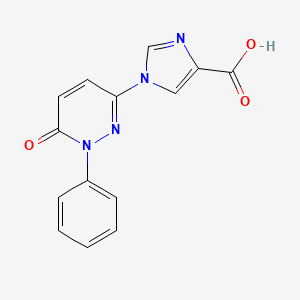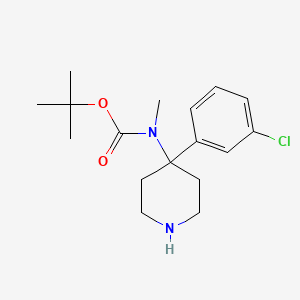
(4-Phenoxypyridin-2-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenoxypyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C18H15NO2 It is characterized by a pyridine ring substituted with a phenoxy group at the 4-position and a phenylmethanol group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenoxypyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-phenoxypyridine with benzaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the pyridine nitrogen attacks the carbonyl carbon of benzaldehyde, followed by proton transfer and subsequent formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde derivatives.
Reduction: Reduction of this compound can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the substituents introduced.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes and receptors.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in oncology and neurology.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (4-Phenoxypyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and phenyl groups contribute to the compound’s binding affinity and specificity. For example, derivatives of this compound have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways.
相似化合物的比较
(4-Phenoxypyridin-2-yl)methanol: Lacks the phenyl group, which may affect its binding properties and reactivity.
(4-Phenoxypyridin-2-yl)(4-methylphenyl)methanol: Contains a methyl group on the phenyl ring, potentially altering its steric and electronic properties.
(4-Phenoxypyridin-2-yl)(4-chlorophenyl)methanol: The presence of a chlorine atom can influence the compound’s reactivity and biological activity.
Uniqueness: (4-Phenoxypyridin-2-yl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenoxy and phenyl groups provides a versatile scaffold for further functionalization and optimization in various applications.
属性
分子式 |
C18H15NO2 |
|---|---|
分子量 |
277.3 g/mol |
IUPAC 名称 |
(4-phenoxypyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C18H15NO2/c20-18(14-7-3-1-4-8-14)17-13-16(11-12-19-17)21-15-9-5-2-6-10-15/h1-13,18,20H |
InChI 键 |
MYICWGGESNSPMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=NC=CC(=C2)OC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL](/img/structure/B11789015.png)






![tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11789053.png)



![2-(5-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11789076.png)

![5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11789088.png)
